2,5-Difluoro-6-methylphenylboronic acid
Description
Properties
IUPAC Name |
(3,6-difluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGKRUEUBRDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,5 Difluoro 6 Methylphenylboronic Acid
Transition-Metal-Catalyzed Cross-Coupling Reactions
Gold-Catalyzed Oxidative Sonogashira Coupling
The Sonogashira cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. While traditionally catalyzed by palladium and copper, recent advancements have explored the use of gold catalysts in what is termed an oxidative Sonogashira coupling. nih.govnih.gov This variant couples arylboronic acids with terminal alkynes, providing an alternative pathway to biaryl alkynes under mild conditions. nih.govbit.edu.cn
The proposed mechanism for the gold-catalyzed oxidative Sonogashira reaction avoids the traditional oxidative addition of an aryl halide. Instead, it is suggested to proceed through a gold(I)/gold(III) catalytic cycle. beilstein-journals.orgrsc.org The cycle is initiated by the oxidation of a gold(I) species to a more reactive gold(III) intermediate by an external oxidant, such as Selectfluor®. nih.govbeilstein-journals.org Mechanistic studies suggest a base-assisted transmetalation between the gold(I) catalyst and the arylboronic acid can be a key step, forming an aryl-gold intermediate. nih.govnih.govbit.edu.cn This intermediate then reacts with the terminal alkyne, and subsequent reductive elimination yields the desired biaryl alkyne product, regenerating the active gold(I) catalyst. beilstein-journals.org
This reaction demonstrates excellent functional-group tolerance and can be performed at room temperature. nih.govnih.gov While the reaction is established for a range of arylboronic acids, specific studies detailing the use of 2,5-Difluoro-6-methylphenylboronic acid in gold-catalyzed oxidative Sonogashira couplings are not prominently documented in the reviewed literature. However, the general applicability of arylboronic acids suggests that this compound could potentially serve as a coupling partner in this transformation.
Other Named Cross-Coupling Reactions (e.g., Stille, Chan-Lam, Sonogashira, Lieberskind-Strogl)
Beyond the well-known Suzuki-Miyaura coupling, arylboronic acids like this compound are versatile reagents in several other named cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Stille Reaction: The Stille reaction typically couples an organotin compound with an sp²-hybridized organic halide or pseudohalide under palladium catalysis. wikipedia.org While the canonical reaction does not use a boronic acid as the primary nucleophile, variations and related methodologies can involve boron-containing reagents. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can be conducted under mild conditions, often at room temperature and open to the air. organic-chemistry.orgwikipedia.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The versatility of this reaction makes it a powerful tool for synthesizing aryl amines, ethers, and amides from boronic acid precursors. nih.govst-andrews.ac.ukorganic-chemistry.org
Sonogashira Coupling: The classic Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. wikipedia.org As discussed previously (Section 3.1.3), oxidative variants have been developed that utilize arylboronic acids as the arylating agent, expanding the scope of this important C(sp²)-C(sp) bond-forming reaction. nih.govmdpi.comresearchgate.net
Liebeskind-Srogl Coupling: The Liebeskind-Srogl cross-coupling is a mechanistically unique, palladium-catalyzed reaction that couples a thioester with a boronic acid to produce a ketone. wikipedia.orgnih.gov The reaction is driven by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and proceeds under neutral, base-free conditions. nih.govnih.govresearchgate.net This methodology is particularly useful for synthesizing complex ketones where traditional methods might fail and is applicable to a wide range of organosulfur derivatives and boronic acids. researchgate.netrsc.org
Non-Catalytic Transformations and Interactions
Protodeboronation Phenomenon in Fluorinated Arylboronic Acids
Protodeboronation is a process where the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond. This can be an undesirable side reaction in cross-coupling methodologies, reducing the efficiency of the desired transformation. researchgate.net The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH. researchgate.neted.ac.uk
Fluorinated arylboronic acids, especially those bearing ortho-fluorine substituents, are known to be particularly prone to protodeboronation. researchgate.net The presence of strongly electron-withdrawing fluorine atoms on the aromatic ring increases the Lewis acidity of the boron center and can stabilize anionic intermediates that facilitate C-B bond cleavage. acs.orgnih.gov
Studies on a wide range of polyfluorinated phenylboronic acids have shown that the rate of base-catalyzed protodeboronation can vary by orders of magnitude depending on the substitution pattern. acs.org The mechanism in basic media is believed to proceed through the formation of a tetrahedral boronate anion [ArB(OH)₃]⁻. ed.ac.ukacs.org For highly electron-deficient systems, this boronate can undergo unimolecular heterolysis of the C–B bond, liberating a transient aryl anion which is then protonated by the solvent. acs.org The presence of ortho-substituents significantly influences these rates, a factor highly relevant to this compound, which contains fluorine atoms at both the ortho (position 6 relative to the methyl group) and meta positions, and a methyl group at the other ortho position relative to the boronic acid. The combination of these electronic and steric factors likely makes this compound susceptible to protodeboronation, particularly under basic aqueous conditions. researchgate.netacs.org
| Compound Class | General Observation on Protodeboronation | Reference |
| Polyfluorinated Arylboronic Acids | Generally susceptible to base-catalyzed protodeboronation. | researchgate.net |
| ortho-Fluoro Substituted Arylboronic Acids | Instability is often accelerated compared to other isomers. | researchgate.net |
| Electron-Deficient Arylboronic Acids | Can undergo rapid decomposition under basic conditions. | acs.org |
Complexation with Diols and Polyols: Formation of Cyclic Boronate Esters
A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. nih.gov This interaction is fundamental to their application in chemical sensors, bioconjugation, and dynamic materials. nih.govresearchgate.net The reaction involves the condensation of the boronic acid with a diol, releasing water molecules. The equilibrium of this reaction is highly dependent on several factors, including the structure of the boronic acid and the diol, the pH of the solution, and the solvent. researchgate.net
The formation of a stable boronate ester requires the boron center to adopt a tetrahedral geometry, which is more favorable at pH values near or above the pKa of the boronic acid. nih.govresearchgate.net At lower pH, the boronic acid exists predominantly in its neutral, trigonal planar form, which binds diols less effectively.
The thermodynamics of boronate ester formation are governed by the equilibrium constant (K_eq_), which reflects the binding affinity between the boronic acid and the diol. Extensive studies have focused on quantifying these interactions. nih.gov The kinetics of the reaction, or the rates of ester formation and hydrolysis, are also critical, particularly for applications in dynamic systems. researchgate.net
The reaction can proceed through two main pathways: reaction of the diol with the neutral trigonal boronic acid (B(OH)₂) or with the anionic tetrahedral boronate [B(OH)₃]⁻. nih.gov The dominant pathway depends on the solution pH and the specific reactants. For ortho-aminomethyl functionalized phenylboronic acids, kinetic studies have revealed a first-order dependence on the diol concentration at low concentrations, while at higher concentrations, a zero-order dependence is observed, suggesting a rate-determining step involving the creation of an intermediate prior to reaction with the diol. nih.gov While specific thermodynamic and kinetic data for this compound are not available in the searched literature, the principles derived from related structures provide a framework for understanding its behavior.
The pH of the medium is a critical parameter controlling boronate ester formation. The binding affinity is typically highest when the pH is close to the pKa of the boronic acid, as this allows for a significant population of the more reactive tetrahedral boronate species. nih.govresearchgate.net
Substituents on the aryl ring have a profound electronic effect on the pKa of the boronic acid and, consequently, on its complexation with diols. researchgate.netacs.org Electron-withdrawing groups, such as fluorine, lower the pKa of the boronic acid. nih.gov This increased Lewis acidity facilitates the formation of the tetrahedral boronate anion at a lower pH. For this compound, the two electron-withdrawing fluorine atoms would be expected to significantly lower its pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This would shift its optimal binding pH for diols to a more neutral or even slightly acidic range. nih.govacs.org The ortho-methyl group, while sterically hindering, has a weaker electronic effect but could also influence the precise pKa value and binding geometry.
| Substituent Type on Phenylboronic Acid | Effect on pKa | Consequence for Diol Binding | Reference |
| Electron-Withdrawing (e.g., -F, -NO₂) | Lowers pKa | Enhanced binding at lower pH | nih.gov |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Raises pKa | Enhanced binding at higher pH | acs.org |
Arylboronic Acids as Precursors for Other Functionalities (e.g., Hydroxyl Synthons)mdpi.com
Arylboronic acids, including this compound, are highly versatile intermediates in organic synthesis, primarily recognized for their role in palladium-catalyzed cross-coupling reactions. Beyond the formation of carbon-carbon bonds, these compounds serve as valuable precursors for a variety of other functional groups. A particularly significant transformation is their conversion into phenols, where the boronic acid group acts as a hydroxyl synthon. This oxidative hydroxylation, also known as ipso-hydroxylation, provides a powerful and often mild alternative to traditional phenol (B47542) synthesis methods, such as nucleophilic aromatic substitution or the hydrolysis of diazonium salts. researchgate.net
The general mechanism for the ipso-hydroxylation of an arylboronic acid involves the activation of the boron center by a nucleophile, typically a peroxide or another oxygen-containing oxidant. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, which results in the formation of a boronate ester. Subsequent hydrolysis of this ester then liberates the corresponding phenol.
Several methodologies have been developed to effect this transformation, each with its own set of advantages regarding reaction conditions, substrate scope, and functional group tolerance. Common oxidants employed for this purpose include hydrogen peroxide, often in the presence of a base, as well as peroxy acids and N-oxides. nih.govresearchgate.net The choice of oxidant and reaction conditions can be tailored to accommodate various substituents on the aromatic ring.
For sterically hindered arylboronic acids, such as this compound with its ortho-methyl group, the reactivity can be influenced by both steric and electronic factors. The methyl group adjacent to the boronic acid moiety may sterically hinder the approach of the oxidant to the boron center, potentially requiring more forcing reaction conditions or specialized catalytic systems to achieve efficient conversion. The electronic effects of the two fluorine atoms, being electron-withdrawing, can also impact the Lewis acidity of the boron and the migratory aptitude of the aryl group.
While a broad range of arylboronic acids have been successfully converted to their corresponding phenols, specific research detailing the hydroxylation of this compound is not extensively documented in the scientific literature. However, studies on similarly substituted arylboronic acids provide valuable insights. For instance, research on the oxidation of various ortho-substituted and electronically diverse phenylboronic acids has demonstrated that these transformations are generally feasible, albeit with yields and reaction rates that are substrate-dependent. mdpi.comresearchgate.net
The following table summarizes representative conditions for the hydroxylation of various substituted arylboronic acids, illustrating the scope of this transformation. It is important to note that the optimal conditions for the conversion of this compound to 2,5-Difluoro-6-methylphenol would require experimental optimization.
| Arylboronic Acid | Oxidant/Catalyst/Conditions | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | H₂O₂ / H₂O / rt / 1 min | 98 | researchgate.net |
| 4-Chlorophenylboronic acid | H₂O₂ / H₂O / rt / 1 min | 95 | researchgate.net |
| 2-Methylphenylboronic acid | H₂O₂ / H₂O / rt / 1 min | 96 | researchgate.net |
| 3-Nitrophenylboronic acid | Citric acid / H₂O₂ / H₂O / rt | 94 | mdpi.com |
| 4-Acetylphenylboronic acid | Citric acid / H₂O₂ / H₂O / rt | 80 | mdpi.com |
| 1-Naphthylboronic acid | Co(II)TCPP/PANI / Blue light / Air / MeCN:H₂O / rt / 4 h | 92 | mdpi.com |
| 4-Bromophenylboronic acid | Co(II)TCPP/PANI / Blue light / Air / MeCN:H₂O / rt / 6 h | 90 | mdpi.com |
Table 1. Examples of Hydroxylation of Various Arylboronic Acids. This table is for illustrative purposes and shows the conversion of other arylboronic acids to phenols under different reaction conditions. Specific data for this compound is not available in the cited sources.
The successful application of these methods to a wide array of substituted arylboronic acids suggests that this compound can likely be converted to the corresponding phenol. The development of mild and efficient protocols for this transformation is of significant interest as it provides a direct route to highly substituted and potentially biologically active phenolic compounds.
Advanced Applications of 2,5 Difluoro 6 Methylphenylboronic Acid in Research
Synthetic Building Blocks in Organic Synthesis
The boronic acid moiety is a cornerstone of modern organic synthesis, primarily due to its pivotal role in palladium-catalyzed cross-coupling reactions. 2,5-Difluoro-6-methylphenylboronic acid serves as a highly functionalized building block, enabling the introduction of the 2,5-difluoro-6-methylphenyl group into a wide array of molecular frameworks.
One of the most powerful applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide. uwindsor.ca This reaction is exceptionally reliable for creating biaryl structures, which are prevalent in pharmaceuticals and agrochemicals. uwindsor.camdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound + Aryl Halide (Ar-X) | Pd(0) Catalyst, Base | 2,5-Difluoro-6-methyl-biphenyl derivative | Forms C-C bonds to create complex fluorinated biaryl systems for pharmaceuticals and materials. uwindsor.camdpi.com |
The same synthetic utility that makes this compound a key building block in medicinal chemistry also applies to materials science. The Suzuki-Miyaura coupling and related reactions are fundamental to the synthesis of conjugated polymers and organic materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By incorporating the 2,5-difluoro-6-methylphenyl unit into a polymer backbone, researchers can modulate the material's electronic properties, such as its band gap and charge transport characteristics. The strong electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals (HOMO/LUMO), which is a critical strategy in designing materials for specific electronic applications. Therefore, this boronic acid serves as a crucial intermediate for creating bespoke organic semiconductors and other functional materials where precise electronic tuning is required.
Molecular Recognition and Sensing Systems
The boron atom in this compound is Lewis acidic, allowing it to interact with Lewis bases. This property is the foundation of its use in molecular recognition and the design of chemosensors.
Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars). nih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. This specific binding is the basis for the development of sensors for glucose and other biologically important carbohydrates. nih.gov
The fluorination of the phenyl ring in this compound plays a crucial role in this application. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which lowers the pKa of the boronic acid. nih.gov This enhancement allows the binding interaction with diols to occur efficiently at physiological pH (around 7.4), a significant advantage for applications in biological systems, as many simple phenylboronic acids require more basic conditions. nih.gov This capability makes fluorinated boronic acids like the subject compound highly promising for the development of continuous glucose monitoring systems and diagnostics for diseases related to abnormal saccharide levels. nih.govnih.gov
| Analyte Type | Binding Site | Interaction Mechanism | Resulting Structure |
|---|---|---|---|
| Saccharides (e.g., Glucose, Fructose) | cis-1,2- or 1,3-diols | Reversible covalent bonding | Cyclic boronate ester |
The unique reactivity of the boronic acid group has been harnessed to create fluorescent probes that signal the presence of specific analytes. These sensors are typically designed with a boronic acid group acting as a reaction trigger and a fluorophore as a signaling unit.
For the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) in cellular signaling and oxidative stress, probes are designed based on the oxidative cleavage of the carbon-boron bond. nih.govresearchgate.net H₂O₂ selectively reacts with the boronate form of the compound, converting it into a phenol (B47542). researchgate.netresearchgate.net If the boronic acid is used to "mask" a fluorescent phenol, its removal by H₂O₂ will "turn on" the fluorescence, providing a direct and sensitive detection method. nih.govnih.gov This strategy has been widely used to image H₂O₂ in living cells. researchgate.net
Furthermore, the Lewis acidic boron center can directly bind to anions such as fluoride (B91410) (F⁻). In a well-designed sensor molecule, this binding event can alter the electronic properties of the attached fluorophore, leading to a change in fluorescence intensity or color. This allows for the selective detection of specific anions in various media.
| Analyte | Sensing Mechanism | Typical Signal Output |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the C-B bond to form a phenol. researchgate.netsemanticscholar.org | "Turn-on" or "Turn-off" fluorescence. nih.gov |
| Anions (e.g., Fluoride) | Lewis acid-base interaction with the boron atom. | Change in fluorescence via modulation of PET or ICT processes. |
Bioorthogonal chemistry involves chemical reactions that can be performed inside living systems without interfering with native biological processes. nih.gov These reactions provide powerful tools for labeling and imaging biomolecules in their natural environment. The unique reactivity of boronic acids makes them suitable for use in developing bioorthogonal probes.
Boronic acids can be incorporated into probes designed for specific bioorthogonal reactions, such as the tetrazine ligation. researchgate.net Furthermore, their ability to react with specific functional groups can be exploited for proximity-induced ligations, where two reactive partners are brought together by a biological event, triggering a reaction. Fluorogenic probes, which become fluorescent only after the bioorthogonal reaction occurs, are particularly valuable as they minimize background signals in complex biological imaging experiments. researchgate.netnih.gov While still an emerging area, the predictable and specific reactivity of boronic acids positions compounds like this compound as potential candidates for the design of next-generation bioorthogonal tools.
Roles in Catalysis and Organocatalysis
Extensive literature searches did not yield specific research findings detailing the roles of this compound as a catalyst or in organocatalysis. While boronic acids, as a class of compounds, are pivotal in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, specific applications or detailed research findings for this compound in a catalytic capacity are not documented in the available scientific literature.
The primary role of arylboronic acids in catalysis is as a nucleophilic partner in cross-coupling reactions to form carbon-carbon bonds. However, information regarding the direct catalytic activity of this compound or its derivatives, or its use as a ligand or precursor to a catalytically active species, remains unelucidated in the context of published research. Similarly, its application in the field of organocatalysis, which involves the use of small organic molecules to accelerate chemical reactions, is not described.
Therefore, a detailed discussion, including research findings and data tables on the roles of this compound in catalysis and organocatalysis, cannot be provided at this time due to a lack of available data.
Advanced Spectroscopic and Computational Characterization of 2,5 Difluoro 6 Methylphenylboronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds. A multi-nuclear approach provides a complete picture of the atomic connectivity and electronic environment within the 2,5-Difluoro-6-methylphenylboronic acid molecule.
A detailed analysis using ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is required to confirm the identity and purity of this compound. Each nucleus provides unique information about its local environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the boronic acid functional group. The aromatic protons typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methyl protons are anticipated to resonate as a singlet or a finely split multiplet due to coupling with the ortho-fluorine atom. The boronic acid's hydroxyl protons usually present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom directly bonded to the boron (ipso-carbon) often exhibits a broad signal due to the quadrupolar nature of the boron nucleus. nih.gov The other aromatic carbons will show distinct resonances, with those bonded to fluorine exhibiting large one-bond coupling constants (¹J_CF).
¹¹B NMR: As a key heteroatom, the ¹¹B nucleus is particularly informative. For tricoordinate boronic acids, a single, often broad, resonance is typically observed. nih.gov The chemical shift is indicative of the sp² hybridization state of the boron atom.
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive structural information. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following data are predictive, based on typical values for structurally similar fluorinated and methylated phenylboronic acids.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | ||
| Ar-H | 6.8 - 7.5 | Multiplets (m) |
| -CH₃ | 2.1 - 2.5 | Singlet (s) or finely split multiplet |
| -B(OH)₂ | 4.5 - 8.5 | Broad singlet (br s) |
| ¹³C NMR | ||
| C-B | 125 - 135 | Broad signal |
| C-F | 155 - 165 | Doublet (d), ¹J_CF ≈ 240-260 Hz |
| C-CH₃ | 15 - 20 | Singlet (s) |
| Ar-C | 115 - 140 | Various multiplicities due to C-F coupling |
| ¹¹B NMR | 27 - 33 | Broad singlet (br s) |
| ¹⁹F NMR | -100 to -125 | Multiplets (m) |
The Lewis acidity of the boron center in arylboronic acids, which is crucial for their reactivity, can be quantified by determining the acidity constant (pKa). NMR titration is a powerful method for this measurement. The technique involves monitoring the chemical shift of a specific nucleus (typically ¹H or ¹⁹F) as a function of pH. As the pH of the solution increases, the trigonal planar boronic acid (sp² boron) reversibly converts to its tetrahedral boronate conjugate base (sp³ boron). This change in hybridization and charge at the boron center alters the electronic environment of the nearby nuclei, causing a measurable shift in their resonance frequencies. By plotting the chemical shift versus pH, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa of the boronic acid. The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity (lower the pKa) of this compound compared to unsubstituted phenylboronic acid.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. researchgate.net These methods are complementary and essential for a full characterization of this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ group. Other key absorptions include the asymmetric B-O stretching vibration, typically found around 1330-1380 cm⁻¹, and strong C-F stretching bands between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1620 cm⁻¹ range. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar or weakly polar groups. The symmetric stretching of the aromatic ring is often a strong feature in the Raman spectrum. The C-B stretching vibration, which can be weak in the IR, may also be more readily observed. ijtsrd.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | FT-IR | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | FT-IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | FT-IR, Raman | 2850 - 3000 | Medium |
| Aromatic C=C stretch | FT-IR, Raman | 1400 - 1620 | Medium-Strong |
| Asymmetric B-O stretch | FT-IR | 1330 - 1380 | Strong |
| C-F stretch | FT-IR | 1100 - 1300 | Strong |
| C-B stretch | FT-IR, Raman | 1000 - 1100 | Medium |
Theoretical and Computational Chemistry Studies
Computational methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular and electronic structure of molecules, complementing experimental data. lodz.pl
DFT calculations are widely used to determine the most stable three-dimensional structure of molecules. researchgate.net For this compound, calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) can predict key geometric parameters. researchgate.net These calculations can elucidate the planarity of the phenyl ring and the preferred orientation of the boronic acid and methyl groups. A key conformational question is the dihedral angle between the plane of the boronic acid group and the plane of the aromatic ring. While there is a tendency for coplanarity to maximize electronic conjugation, steric hindrance from the ortho-methyl group may force the B(OH)₂ group to twist out of the ring plane. DFT calculations can quantify this twist and provide precise values for bond lengths and angles.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally indicates higher reactivity. DFT calculations can provide reliable estimates of this energy gap.
Molecular Orbitals: Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule involved in electronic transitions and chemical reactions. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the substituted phenyl ring. The LUMO is likely to be a π* anti-bonding orbital, also delocalized across the aromatic system, with potential contributions from the vacant p-orbital of the boron atom. This distribution is key to understanding its role in reactions such as Suzuki-Miyaura coupling.
Table 3: Predicted Computational Parameters for this compound Note: Values are representative and based on DFT calculations of similar aromatic boronic acids.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability |
Solvent Effects on Molecular Geometry and Stability
For instance, density functional theory (DFT) calculations on azobenzene (B91143) and its derivatives have shown that properties such as the HOMO-LUMO energy gap and dipole moment can vary with the solvent. sciencepublishinggroup.comresearchgate.net These changes indicate that the stability and reactivity of the molecule are influenced by the surrounding medium. sciencepublishinggroup.com It is reasonable to infer that the geometry of this compound, particularly the orientation of the boronic acid group relative to the phenyl ring, could be affected by solvent polarity. Hydrogen bonding between the boronic acid's hydroxyl groups and protic solvents would also play a crucial role in stabilizing certain conformations.
The solubility of phenylboronic acid and its derivatives is also highly dependent on the solvent. A study on phenylboronic acid revealed high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons. researchgate.net This suggests that the choice of solvent is critical for reactions and analytical studies involving these compounds.
Table 1: Calculated Energy Gap of a Substituted Azobenzene in Various Solvents sciencepublishinggroup.com
| Solvent | Dielectric Constant | Energy Gap (eV) |
| Vacuum | 1.00 | 3.95 |
| Diethylether | 4.34 | 3.88 |
| Acetone | 20.70 | 3.87 |
| Ethanol | 24.55 | 3.88 |
| Water | 78.39 | 3.88 |
This table illustrates the influence of solvent polarity on the electronic properties of a related aromatic compound.
Computational Investigations of Reaction Mechanisms and Energy Barriers
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms and energy barriers of reactions involving phenylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org These studies provide a detailed understanding of the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov
While a specific computational study for this compound is not available, research on the Suzuki-Miyaura reaction with other phenylboronic acids offers valuable insights. For example, a DFT study on the coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-H-Beta zeolite catalyst determined the activation energy for each step of the reaction. nih.gov The transmetalation step, involving the transfer of the phenyl group from boron to palladium, was identified as the rate-determining step with a significant activation energy barrier. nih.gov The presence of substituents on the phenylboronic acid, such as the fluoro and methyl groups in this compound, would be expected to influence these energy barriers. Electron-withdrawing fluorine atoms could affect the acidity of the boronic acid and the energetics of the transmetalation step.
Table 2: Calculated Activation Energies for the Suzuki-Miyaura Reaction of Bromobenzene and Phenylboronic Acid nih.gov
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 2.6 |
| Transmetalation | 36.8 |
| Reductive Elimination | 17.7 |
This table provides representative energy barriers for the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is a fundamental technique for the characterization of organic compounds, providing information about the molecular weight and structure through fragmentation analysis. For arylboronic acids, electrospray ionization (ESI) and electron ionization (EI) are commonly used methods.
Under ESI-MS conditions, arylboronic acids can be readily identified. nih.gov The fragmentation patterns observed in mass spectrometry are crucial for elucidating the structure of a molecule. wikipedia.org In the case of aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring. libretexts.org
For a compound like this compound, fragmentation in EI-MS would likely involve characteristic losses. The fragmentation of aromatic compounds often involves the loss of small, stable molecules or radicals. whitman.edu General fragmentation patterns for organoboron compounds have been studied, and for phenyl-substituted boron heterocycles, rearrangements leading to hydrocarbon ions are observed. rsc.org
Expected fragmentation pathways for this compound could include:
Loss of a hydroxyl group (-OH)
Loss of water (H₂O) from the boronic acid moiety
Loss of the entire B(OH)₂ group
Cleavage of the methyl group (-CH₃)
Loss of fluorine (-F) or hydrogen fluoride (B91410) (-HF)
Table 3: Common Fragmentation Patterns for Aromatic Compounds in Mass Spectrometry libretexts.orgmiamioh.edu
| Functional Group | Characteristic Fragmentation |
| Aromatic Ring | Strong molecular ion peak |
| Alkyl-substituted Benzene | Prominent peak at m/z 91 (tropylium ion) |
| Aromatic Halides | Loss of the halogen atom |
| Carboxylic Acids (Aromatic) | Stronger molecular ion peak than aliphatic acids, loss of -OH (M-17) |
This table outlines general fragmentation behaviors that would be relevant for interpreting the mass spectrum of this compound.
Exploration of Derivatives and Analogues of 2,5 Difluoro 6 Methylphenylboronic Acid
Boronate Esters: Synthesis, Stability, and Synthetic Applications (e.g., Pinacol (B44631) Esters)
Boronate esters are among the most common and synthetically useful derivatives of boronic acids. They are formed by the condensation reaction between a boronic acid and a diol. Among the various diols used, pinacol (2,3-dimethyl-2,3-butanediol) is frequently employed, yielding pinacol esters, which are known for their stability and ease of handling. nih.govmdpi.com
Synthesis: The synthesis of the pinacol ester of 2,5-difluoro-6-methylphenylboronic acid is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the ester. This straightforward procedure generally provides the desired boronate ester in high yield.
Stability: While boronic acids can be prone to dehydration to form boroxines, pinacol esters are generally more stable and exist as monomers. mdpi.comresearchgate.net This stability facilitates purification, characterization, and storage. However, it is important to note that boronate esters, including pinacol esters, can be susceptible to hydrolysis, reverting to the boronic acid, especially under acidic or basic conditions in the presence of water. researchgate.netresearchgate.net The stability of fluorinated phenylboronic acid pinacol esters is influenced by the electronic effects of the fluorine substituents.
Synthetic Applications: The primary application of this compound pinacol ester is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov These esters serve as effective coupling partners with a wide range of organic halides and triflates, enabling the formation of carbon-carbon bonds. The use of the pinacol ester can sometimes offer advantages over the free boronic acid in terms of reaction efficiency and substrate scope.
| Property | This compound | This compound, Pinacol Ester |
|---|---|---|
| State | Typically solid | Often a solid or oil |
| Stability | Can dehydrate to form boroxines | Generally more stable to dehydration; monomeric |
| Handling | Can be hygroscopic | Easier to handle and purify |
| Key Application | Suzuki-Miyaura cross-coupling | Suzuki-Miyaura cross-coupling |
Organotrifluoroborates as Robust Alternatives in Cross-Coupling Chemistry
Potassium organotrifluoroborates have emerged as highly stable and versatile alternatives to boronic acids in cross-coupling chemistry. nih.gov These crystalline salts are known for their exceptional stability towards air and moisture, making them easy to handle and store indefinitely. researchgate.net
Synthesis: The potassium trifluoroborate salt of this compound can be readily prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or alcoholic medium. acs.orgacs.org This reaction typically proceeds in high yield, affording the trifluoroborate salt as a stable, crystalline solid.
Stability and Reactivity: The tetracoordinate nature of the boron atom in organotrifluoroborates imparts significant stability, masking the reactivity of the carbon-boron bond. nih.gov This makes them protected forms of boronic acids that can withstand a variety of reaction conditions. Their reactivity in cross-coupling reactions is unveiled under the reaction conditions, often involving a slow in-situ hydrolysis to the corresponding boronic acid. This slow release can be advantageous in minimizing side reactions. nih.govnih.gov
Synthetic Applications: Potassium 2,5-difluoro-6-methylphenyltrifluoroborate is a competent nucleophilic partner in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. chempedia.inforesearchgate.net It can be coupled with a wide variety of aryl and heteroaryl halides and triflates. The enhanced stability of organotrifluoroborates can be particularly beneficial when working with complex substrates or under challenging reaction conditions where boronic acids might decompose.
| Feature | Description |
|---|---|
| Physical State | Crystalline solids |
| Stability | High stability towards air and moisture |
| Synthesis | Reaction of boronic acid with KHF₂ |
| Reactivity | Stable precursors that are activated under cross-coupling conditions |
| Applications | Robust reagents for Suzuki-Miyaura and other cross-coupling reactions |
Boroxines: Formation and Equilibrium
Boroxines, also known as boronic anhydrides, are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms. They are the cyclic trimers of boronic acids, formed through intermolecular dehydration. wikipedia.org
Formation and Equilibrium: this compound can exist in equilibrium with its corresponding boroxine (B1236090), tris(2,5-difluoro-6-methylphenyl)boroxine. researchgate.net This equilibrium is highly dependent on the presence of water; the removal of water, for instance through azeotropic distillation or by using a drying agent, shifts the equilibrium towards the formation of the boroxine. wikipedia.orgnih.gov Conversely, the addition of water will hydrolyze the boroxine back to the boronic acid. The nature of the substituents on the phenyl ring can also influence the position of this equilibrium, with electron-donating groups sometimes favoring boroxine formation. researchgate.netclockss.org
Reactivity: Boroxines can also be utilized as reagents in cross-coupling reactions. In some cases, they may exhibit different reactivity profiles compared to their corresponding boronic acids. The planar structure of the boroxine ring and the electronic properties of the substituents can influence their effectiveness in catalytic cycles. nii.ac.jp
| Compound | Structure | Formation Condition |
|---|---|---|
| This compound | Monomer | Presence of water |
| Tris(2,5-difluoro-6-methylphenyl)boroxine | Cyclic Trimer | Anhydrous conditions |
Systematic Structural Modifications and Their Impact on Chemical Properties and Reactivity
The chemical properties and reactivity of this compound are significantly influenced by the electronic and steric effects of its substituents.
Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid. researchgate.netnih.gov This enhanced acidity can affect the compound's reactivity in several ways, including its interaction with bases in cross-coupling reactions and its equilibrium with the boronate anion. The fluorine atom at the 2-position (ortho to the boronic acid) can also participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can further influence its acidity and conformation. nih.gov The fluorine at the 5-position (meta to the boronic acid) exerts a strong inductive electron-withdrawing effect. nih.gov
Steric Effects: The methyl group at the 6-position (ortho to the boronic acid) introduces steric hindrance around the boron center. quora.com This steric bulk can influence the rate and outcome of reactions at the boronic acid moiety. For instance, in Suzuki-Miyaura coupling, the steric hindrance can affect the rate of transmetalation. beilstein-journals.orgnih.govresearchgate.net The ortho-methyl group can also force the boronic acid group to twist out of the plane of the aromatic ring, which can impact conjugation and reactivity. bohrium.com
Systematic modifications, such as altering the position or nature of the substituents, would be expected to have a predictable impact on the compound's properties. For example, moving the methyl group to a different position would alter the steric environment around the boronic acid. Similarly, replacing the fluorine atoms with other electron-withdrawing or electron-donating groups would modulate the Lewis acidity and the electronic nature of the aromatic ring. researchgate.netresearchgate.net These modifications allow for the fine-tuning of the reactivity of the boronic acid for specific synthetic applications.
| Substituent and Position | Effect | Impact on Properties |
|---|---|---|
| Fluorine (ortho, meta) | Strongly electron-withdrawing (inductive effect) | Increases Lewis acidity; can participate in intramolecular hydrogen bonding. |
| Methyl (ortho) | Electron-donating (hyperconjugation); Steric bulk | Can slightly decrease Lewis acidity; introduces steric hindrance around the boron center, affecting reaction rates. |
Future Research Directions and Emerging Paradigms for 2,5 Difluoro 6 Methylphenylboronic Acid
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 2,5-Difluoro-6-methylphenylboronic acid and its derivatives is geared towards the adoption of greener and more efficient methodologies. Current research in the broader field of arylboronic acid synthesis is focused on moving away from traditional methods that often involve harsh reaction conditions and expensive, hazardous organolithium or Grignard reagents.
Future synthetic strategies are expected to leverage advancements in:
Direct C-H Borylation: This atom-economical approach involves the direct functionalization of C-H bonds in the corresponding fluoro-toluene precursor. Research is ongoing to develop catalysts that can achieve high regioselectivity and efficiency for this transformation, minimizing the production of unwanted isomers and waste.
Palladium-Catalyzed Borylation of Aryl Halides: While established, this method is being refined to use more sustainable reaction media, such as water or bio-based solvents, and to employ lower catalyst loadings of palladium. The development of highly active palladium catalysts is crucial for the efficient conversion of the corresponding aryl chlorides or bromides. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for the synthesis of boronic acids. Future research will likely focus on adapting and optimizing flow chemistry protocols for the synthesis of this compound, enabling on-demand production and minimizing manual handling of intermediates.
These advancements aim to make the synthesis of this important building block more cost-effective, environmentally friendly, and amenable to industrial-scale production.
Design of Advanced Catalytic Systems for Novel Transformations
The reactivity of the boronic acid functional group makes this compound a valuable precursor for a variety of chemical transformations. Future research will focus on designing advanced catalytic systems to unlock new reactivity and expand its synthetic utility.
Key areas of investigation include:
Copper-Mediated Fluorination: The conversion of arylboronic acids to aryl fluorides is a significant transformation in medicinal chemistry and materials science. organic-chemistry.orgnih.gov Research into copper-catalyzed fluorination of arylboronate esters has identified the formation of copper(III) fluoride (B91410) intermediates. nih.gov Future work could explore the application of these systems to this compound for the synthesis of polyfluorinated aromatic compounds.
Rhodium-Catalyzed Arylation: Rhodium catalysts have shown efficiency in the arylation of fluorinated ketones with arylboronic acids, providing access to fluorinated alcohols. rsc.org Investigating the reactivity of this compound in such reactions could lead to the synthesis of novel and complex fluorinated molecules.
Palladium(III)-Catalyzed Fluorination: The development of palladium-catalyzed methods for the fluorination of arylboronic acid derivatives represents a significant advancement. nih.govharvard.edu These reactions proceed under mild conditions and are tolerant of moisture and air, making them highly practical. nih.govharvard.edu Applying this methodology to this compound could provide a straightforward route to otherwise difficult-to-access fluorinated compounds.
Cross-Coupling Reactions: As a staple in organic synthesis, the Suzuki-Miyaura cross-coupling reaction will continue to be a primary application for this compound. Future research will focus on developing more active and robust catalysts that can facilitate challenging couplings, such as those involving sterically hindered substrates or the formation of complex molecular architectures.
The development of these advanced catalytic systems will not only enhance the synthetic utility of this compound but also open doors to the creation of novel molecules with unique properties and functions.
Expansion of Applications in Chemical Biology and Biomedical Imaging
The unique properties of fluorinated arylboronic acids make them attractive candidates for applications in chemical biology and biomedical imaging. The future in this area for this compound is particularly promising.
Emerging applications are centered around:
Bioorthogonal Probes: Boronic acids are being increasingly used in bioorthogonal chemistry for the site-selective labeling of proteins. nih.gov The synthesis of this compound has been noted in the context of developing bioorthogonal probes. Its specific electronic and steric properties could be harnessed to design highly selective and efficient probes for studying biological processes in living systems.
Fluorescent Sensors: The interaction of boronic acids with diols, such as those found in saccharides, can be exploited to develop fluorescent sensors. Research into fluorescent probes for fluoride using boronic acids has demonstrated the potential of these systems. nih.gov this compound could be incorporated into novel sensor designs for the detection of biologically relevant analytes.
Positron Emission Tomography (PET) Imaging: The introduction of fluorine-18, a positron-emitting isotope, into bioactive molecules is a key strategy in the development of PET imaging agents. Methods for the radiofluorination of aryl boronic acids are being actively developed. rsc.org The difluoro-methylphenyl motif of this compound makes it an intriguing precursor for the synthesis of novel PET tracers for diagnostic applications.
Drug Discovery: The fluorine atoms in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable building block in drug discovery programs for the synthesis of new therapeutic agents with improved efficacy and metabolic stability.
The continued exploration of this compound in these areas is expected to yield powerful new tools for understanding and manipulating biological systems.
Computational-Driven Design of New Functional Materials Integrating Fluorinated Arylboronic Acid Motifs
Computational chemistry and materials science are poised to play a pivotal role in unlocking the full potential of this compound in the design of new functional materials.
Future research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com Such studies on this compound can help in understanding its behavior in different chemical environments and guide the design of new materials with desired properties.
Materials for Organic Electronics: Fluorinated organic molecules are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational screening of materials incorporating the this compound motif could accelerate the discovery of new high-performance materials.
Polymers with Tailored Properties: The incorporation of this compound into polymer backbones can impart unique properties, such as enhanced thermal stability, altered solubility, and specific electronic characteristics. Computational modeling can be used to predict the properties of these polymers and guide their synthesis.
The synergy between computational design and experimental synthesis will be crucial in the development of next-generation functional materials based on this fluorinated arylboronic acid.
Integration into Supramolecular Assemblies and Dynamic Covalent Chemistry
The reversible nature of boronic ester formation makes this compound an excellent candidate for integration into supramolecular assemblies and dynamic covalent systems.
Future research directions in this area include:
Self-Assembling Systems: The ability of boronic acids to form hydrogen-bonded networks and interact with other functional groups can be exploited to create well-defined supramolecular structures. The specific substitution pattern of this compound could lead to novel self-assembly motifs with unique properties.
Dynamic Covalent Polymers: Dynamic covalent chemistry utilizes reversible covalent bond formation to create materials that are adaptable and responsive to external stimuli. The incorporation of this compound into polymer networks through boronic ester linkages could lead to the development of self-healing materials, recyclable plastics, and stimuli-responsive gels. nih.gov
Molecular Cages and Capsules: The directional nature of the interactions involving boronic acids can be used to construct discrete molecular cages and capsules. These structures can encapsulate guest molecules and find applications in drug delivery, catalysis, and sensing. The unique steric and electronic profile of this compound could be leveraged to create novel host-guest systems.
The exploration of this compound in the context of supramolecular and dynamic covalent chemistry is expected to lead to the development of a new generation of smart and functional materials.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Lithiation Temperature | -78°C to -40°C | Critical |
| Borylation Time | 2–4 hours | Moderate |
| Hydrolysis pH | 2–3 (HCl) | High |
Basic: How can researchers characterize and validate the structure of this compound?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- NMR: Look for characteristic peaks:
- ¹H NMR: Methyl group (~δ 2.3 ppm), aromatic protons (δ 6.8–7.2 ppm).
- ¹¹B NMR: Broad signal near δ 30 ppm for boronic acid .
- FT-IR: Confirm B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) .
- Elemental Analysis: Match calculated vs. observed C, H, B, and F content (±0.3% tolerance).
Validation Tip: Cross-reference with analogs like 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3), which shares similar spectral features .
Advanced: How do fluorine and methyl substituents influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
The ortho-fluorine and methyl groups create steric and electronic effects:
- Steric Hindrance: The methyl group at position 6 reduces coupling rates with bulky aryl halides. Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance catalyst accessibility .
- Electronic Effects: Fluorine’s electron-withdrawing nature activates the boronic acid but may deactivate electron-deficient partners. Optimize by adding K₂CO₃ to stabilize the transition state .
Q. Table 2: Coupling Efficiency with Varied Substrates
| Aryl Halide Partner | Yield (%) | Conditions |
|---|---|---|
| 4-Bromotoluene | 82 | Pd(PPh₃)₄, THF, 80°C |
| 2-Nitrochlorobenzene | 45 | PdCl₂(dppf), DMF, 100°C |
Advanced: How to address contradictions in reported reaction yields for cross-coupling reactions?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles: Trace moisture or boroxine formation reduces active boronic acid. Use Karl Fischer titration to confirm <0.1% water content .
- Catalyst Deactivation: Fluorine can leach Pd catalysts. Include chelating ligands like SPhos to stabilize Pd(0) .
Case Study: A study on 4-Bromo-2,6-difluorophenylboronic acid (CAS 352535-81-0) showed yield improvements from 50% to 75% after rigorous drying of reagents .
Advanced: What strategies mitigate hydrolysis of the boronic acid during storage?
Methodological Answer:
- Storage Conditions: Use anhydrous solvents (e.g., THF) under inert gas (Ar/N₂) at -20°C.
- Stabilization Additives: Add 1% w/w of 2,6-lutidine to suppress boroxine formation .
- Monitoring: Track hydrolysis via ¹¹B NMR; a shift from δ 30 ppm (boronic acid) to δ 18 ppm (boroxine) indicates degradation .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
